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Guanosine diphosphopyridoxal - 117643-62-6

Guanosine diphosphopyridoxal

Catalog Number: EVT-1178772
CAS Number: 117643-62-6
Molecular Formula: C18H22N6O13P2
Molecular Weight: 592.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis
The synthesis of guanosine diphosphopyridoxal typically involves both chemical and enzymatic methods. One common approach includes the following steps:

  1. Starting Materials: Guanosine diphosphate and pyridoxal phosphate are the primary reactants.
  2. Reaction Conditions: The reaction is conducted under controlled pH and temperature conditions to favor the formation of the desired product.
  3. Enzymatic Catalysis: Enzymes may be utilized to facilitate the reaction, enhancing specificity and yield. For instance, certain kinases can phosphorylate intermediates effectively.
  4. Purification: After synthesis, purification techniques such as chromatography are employed to isolate guanosine diphosphopyridoxal from byproducts.

Technical parameters such as reaction time, temperature, and concentration of reactants are critical for optimizing yield and purity.

Molecular Structure Analysis

Molecular Structure
Guanosine diphosphopyridoxal has a complex molecular structure characterized by:

  • Nucleotide Backbone: Comprising a ribose sugar linked to a guanine base and two phosphate groups.
  • Pyridoxal Moiety: The presence of the pyridoxal component introduces an aldehyde functional group, which plays a significant role in its reactivity.

The molecular formula can be represented as C14H16N5O7P2C_{14}H_{16}N_5O_7P_2. The structural configuration allows for interactions with various enzymes through hydrogen bonding and hydrophobic interactions.

Chemical Reactions Analysis

Chemical Reactions Involving Guanosine Diphosphopyridoxal
Guanosine diphosphopyridoxal participates in several key biochemical reactions:

  1. Enzyme Inhibition: It acts as an affinity label for enzymes that bind nucleotides, modifying active sites through covalent bonding.
  2. Formation of Schiff Bases: The aldehyde group can react with amino groups in lysine residues of proteins, forming stable Schiff bases that alter enzyme activity.
  3. Catalytic Role in Enzymatic Reactions: It serves as a cofactor in various enzymatic pathways, facilitating reactions that involve the transfer of phosphate groups or other functional groups.

These reactions are crucial for metabolic pathways, including those involved in energy transfer and signal transduction.

Mechanism of Action

Mechanism of Action
The mechanism by which guanosine diphosphopyridoxal exerts its effects typically involves:

  1. Binding to Enzymes: It binds specifically to target enzymes at their active sites or allosteric sites.
  2. Covalent Modification: The formation of Schiff bases alters the enzyme's conformation, impacting its catalytic efficiency.
  3. Regulation of Activity: By modifying enzyme activity, guanosine diphosphopyridoxal plays a role in regulating metabolic pathways, influencing processes such as ATP synthesis and degradation.

This mechanism highlights its importance as a regulatory molecule in cellular metabolism.

Physical and Chemical Properties Analysis

Physical and Chemical Properties
Guanosine diphosphopyridoxal exhibits several notable physical and chemical properties:

These properties are essential for its functionality in biological systems.

Applications

Scientific Applications
Guanosine diphosphopyridoxal has diverse applications in scientific research:

  1. Biochemical Studies: It serves as a tool for studying enzyme mechanisms and interactions within metabolic pathways.
  2. Drug Development: Its ability to modify enzyme activity makes it a candidate for developing inhibitors against specific targets in diseases such as cancer or metabolic disorders.
  3. Analytical Chemistry: Used as a reagent in assays to detect enzyme activity or substrate binding.

The versatility of guanosine diphosphopyridoxal underscores its significance in both basic research and applied sciences.

Chemical Structure and Biochemical Properties of Guanosine Diphosphopyridoxal

Molecular Composition and Isomeric Variations

Guanosine diphosphopyridoxal represents a specialized nucleotide-coenzyme conjugate formed via a phosphoanhydride linkage between the diphosphate group of guanosine diphosphate (GDP) and the phosphate group of pyridoxal 5'-phosphate (PLP). GDP contributes a guanine base attached to a ribose sugar with a diphosphate moiety at the 5' position (molecular formula C₁₀H₁₅N₅O₁₁P₂) [5] [7]. PLP, the catalytically active form of vitamin B₆, features a pyridoxal ring phosphorylated at the 5'-hydroxymethyl position, with a reactive 4'-aldehyde group essential for biochemical activity [4] [6]. The conjugate likely exists as a GDP-PLP adduct where the β-phosphate of GDP forms a phosphoanhydride bond with the phosphate of PLP, yielding a mixed anhydride structure. This configuration creates a high-energy bond that may facilitate coenzyme transfer or catalytic functions.

Isomeric considerations arise from the chiral centers in both moieties: GDP’s ribose ring possesses D-ribose stereochemistry (confirmed by [2R,3S,4R,5R] configuration) [5] [7], while PLP exhibits pH-dependent tautomerism involving the aldehyde, enol, and aldimine forms [4]. The conjugate’s reactivity is further modulated by the protonation states of its ionizable groups (phosphate pKa ≈ 1.97–6.50, pyridinium nitrogen pKa ≈ 8.5) [7].

Table 1: Atomic Composition of Guanosine Diphosphopyridoxal Components

ComponentMolecular FormulaKey Functional GroupsMolecular Weight (Da)
Guanosine diphosphate (GDP)C₁₀H₁₅N₅O₁₁P₂Purine base, ribose, diphosphate443.20
Pyridoxal 5'-phosphate (PLP)C₈H₁₀NO₆PPyridine aldehyde, phosphate247.14
Putative GDP-PLP conjugateC₁₈H₂₅N₆O₁₇P₃Anhydride bond, aldehyde~690.34

Physicochemical Characteristics: Solubility, Stability, and Reactivity

The physicochemical behavior of guanosine diphosphopyridoxal is inferred from its parent compounds. GDP exhibits moderate water solubility (~4.44 mg/mL) due to its polar phosphate groups and heterocyclic base, though its logP value of -3.5 indicates high hydrophilicity [7]. PLP solubility is pH-dependent, increasing under alkaline conditions where its aldehyde group is uncharged [4]. The conjugate’s solubility is expected to mirror these properties but may be reduced due to increased molecular complexity.

Stability presents significant challenges:

  • Hydrolytic sensitivity: The phosphoanhydride bond linking GDP and PLP is thermodynamically unstable and prone to hydrolysis, analogous to ATP’s reactivity. This lability is exacerbated by acidic/basic conditions or elevated temperatures [7] [8].
  • Aldehyde reactivity: PLP’s 4'-aldehyde readily forms Schiff bases with lysine residues in proteins or free amines, potentially leading to inactive adducts or nonspecific binding [4] [6].
  • Photodegradation: Both GDP (purine ring) and PLP (pyridinium ring) absorb UV light, risking photolytic decomposition. PLP is particularly susceptible to light-induced degradation above 300 nm [4].

Reactivity is dominated by two features:

  • Phosphoryl transfer potential: The mixed anhydride bond’s high ΔG of hydrolysis (~30 kJ/mol, comparable to ATP) enables group transfer to nucleophiles like hydroxyls or amines.
  • Electrophilic catalysis: PLP’s aldehyde acts as an electron sink for covalent substrate interactions, facilitating transamination or decarboxylation even when conjugated [3] [4].

Table 2: Stability Parameters of GDP-PLP Structural Elements

Structural ElementDegradation PathwayStabilizing Conditions
Phosphoanhydride bondHydrolysis (pH < 3 or > 9)Neutral pH, low temperature
PLP 4'-aldehydeSchiff base formationReducing agents, absence of amines
GDP guanine ringOxidation, deaminationAntioxidants, inert atmosphere
Ribose moietiesGlycosidic bond cleavagepH 6–8, absence of divalent metals

Comparative Analysis with Related Nucleotide-Coenzyme Conjugates

Guanosine diphosphopyridoxal belongs to a rare class of hybrid molecules combining nucleotide signaling functions with enzymatic cofactor capabilities. Key comparisons include:

  • NAD-PLP interactions: While not a covalent conjugate, NAD⁺ and PLP cooperate in enzymatic systems like SbzP/PseP. Here, PLP generates a β,γ-unsaturated quinonoid intermediate that attacks NAD⁺’s pyridinium ring, forming a carbon-carbon bond in azaindane antibiotic biosynthesis [3]. Unlike this transient interaction, GDP-PLP features a stable phosphate-phosphate linkage.

  • Coenzyme A conjugates: CoA contains a phosphopantetheine group terminating in a thiol that forms thioester bonds with acyl groups (e.g., acetyl-CoA). Its catalytic core (4'-phosphopantetheine) shows exceptional stability in vivo (half-life ≈ 60 minutes in E. coli), comparable to PLP’s longevity [6]. GDP-PLP lacks this sulfur-based reactivity but shares CoA’s role as a "cofactor carrier" due to its phosphoryl transfer potential.

  • Flavin-nucleotide hybrids: Flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD) incorporate riboflavin phosphorylated or linked to AMP. Their half-lives (56 min for FMN; 40 min for FAD in E. coli) are shorter than PLP’s due to redox cycling-induced damage [6]. GDP-PLP’s stability likely exceeds FAD’s because it avoids radical chemistry.

Functionally, GDP-PLP diverges from classical nucleotide-coenzyme conjugates:

  • Catalytic versatility: PLP-dependent enzymes catalyze >140 reaction types (aminotransferases, decarboxylases, racemases), potentially enhanced by GDP’s allosteric properties [4] [6].
  • Regulatory integration: GDP’s role in G-protein signaling suggests that its PLP conjugate could link metabolic states (via B₆-dependent enzymes) to GTPase-mediated signaling cascades [5] [7].
  • Salvage pathway absence: Unlike NAD or CoA, which undergo efficient salvage (recycling damaged forms), no specific pathways regenerate GDP-PLP, implying de novo synthesis compensates for damage [6].

Table 3: Functional Comparison of Nucleotide-Coenzyme Conjugates

ConjugatePrimary Biochemical RoleCatalytic TurnoverSalvage MechanismUnique Reactivity
Guanosine diphosphopyridoxalCofactor delivery? Signal modulation?UnknownNot characterizedSchiff base formation; phosphoryl transfer
NAD⁺Redox cofactorHigh (sub-second cycles)Preiss-Handler pathwayHydride transfer
Coenzyme AAcyl group carrierModeratePhosphopantetheine recyclingThioester exchange
FADRedox cofactorHighHydrolysis → riboflavin reuseSingle-/two-electron transfer
GDP-mannoseGlycosyl donorSubstrate-specificGlycosidase-mediatedGlycosyl transfer

Properties

CAS Number

117643-62-6

Product Name

Guanosine diphosphopyridoxal

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl hydrogen phosphate

Molecular Formula

C18H22N6O13P2

Molecular Weight

592.3 g/mol

InChI

InChI=1S/C18H22N6O13P2/c1-7-12(26)9(3-25)8(2-20-7)4-34-38(30,31)37-39(32,33)35-5-10-13(27)14(28)17(36-10)24-6-21-11-15(24)22-18(19)23-16(11)29/h2-3,6,10,13-14,17,26-28H,4-5H2,1H3,(H,30,31)(H,32,33)(H3,19,22,23,29)/t10-,13-,14-,17-/m1/s1

InChI Key

JMKGOAIKKDLOTO-IWCJZZDYSA-N

SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O

Synonyms

guanosine diphosphopyridoxal

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O

Isomeric SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)O

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